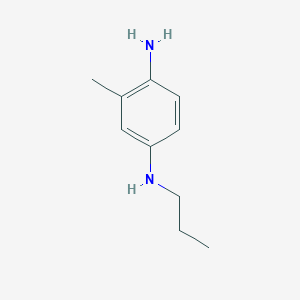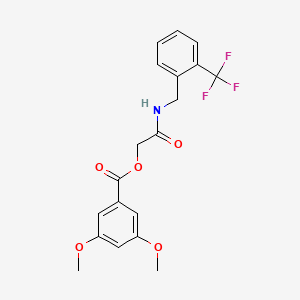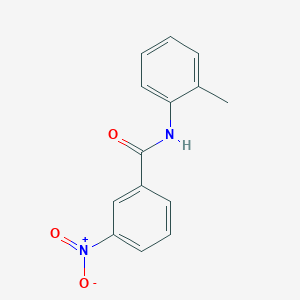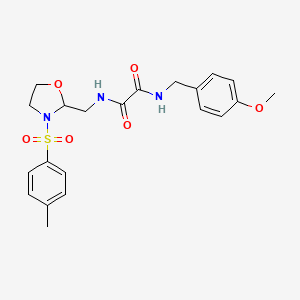
2-methyl-4-N-propylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-N-propylbenzene-1,4-diamine is a synthetic compound. It is a derivative of aniline . The molecular formula of this compound is C7H10N2 .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps. For instance, the synthesis of benzene derivatives typically involves nitration, conversion of the nitro group to an amine, and bromination . Another common method involves a Friedel Crafts acylation followed by a Clemmensen Reduction .Chemical Reactions Analysis
The chemical reactions involving similar compounds often follow a general mechanism. For instance, when carbocation intermediates are formed, they can react further by bonding to a nucleophile to give a substitution or addition product, transferring a proton to a base, giving a double bond product, or rearranging to a more stable carbocation .Aplicaciones Científicas De Investigación
Materials Science and Polymer Chemistry
2-Methyl-4-N-Propylbenzene-1,4-Diamine is a compound that finds its applications predominantly in the field of materials science, especially in the synthesis and characterization of polymers. Research has demonstrated its utility in fabricating novel polymeric materials with distinctive properties suitable for a wide range of applications.
Polyimide Synthesis : One significant application of derivatives of this compound is in the synthesis of polyimides. Polyimides synthesized using aromatic diamines exhibit remarkable thermal stability, solubility in organic solvents, and mechanical properties. For instance, polyimides containing pendent pentadecyl chains synthesized from derivatives show excellent thermal stability with temperatures at 10% wt. loss in the range of 470-480°C, indicating their potential in high-temperature applications (Sadavarte et al., 2009).
Corrosion Inhibition : Derivatives of this compound have been explored as corrosion inhibitors for mild steel in acidic environments. Schiff’s bases derived from the compound show significant inhibition efficiency, reducing corrosion in mild steel by up to 96.19%. This is attributed to the formation of a protective layer on the metal surface through adsorption, demonstrating the potential of these compounds in industrial applications where metal preservation is critical (Singh & Quraishi, 2016).
Gas Separation Membranes : The synthesis of polyamides using derivatives for membrane-based gas separation applications highlights another area of application. These polyamides exhibit high molecular weight, thermal stability, and glass transition temperatures, along with remarkable gas permeability and selectivity. Such characteristics are essential for efficient gas separation processes, indicating the relevance of these compounds in developing new membrane materials (Bandyopadhyay et al., 2013).
Organogels and Mesophases : Research into the engineering of organogels and mesophases using hexaphenylbenzene derivatives related to this compound has shown promising results. These compounds form noncovalent aggregates in hydrocarbon solvents and exhibit thermotropic cubic mesophases, suggesting their potential in creating novel materials with specific molecular architectures for applications in soft materials and liquid crystals (Ziessel et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-4-N-propylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7,12H,3,6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMCVBWOWZEJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2609554.png)


![2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2609560.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea](/img/structure/B2609562.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2609564.png)



![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide](/img/structure/B2609569.png)
